molecular formula C13H20O B14435414 2-(Octa-2,7-dien-1-YL)cyclopentan-1-one CAS No. 76453-20-8

2-(Octa-2,7-dien-1-YL)cyclopentan-1-one

Cat. No.: B14435414
CAS No.: 76453-20-8
M. Wt: 192.30 g/mol
InChI Key: XURPBXFRQHRKIP-UHFFFAOYSA-N
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Description

2-(Octa-2,7-dien-1-yl)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with an octadienyl group. This compound is of interest due to its unique structure, which combines a cyclopentanone moiety with a conjugated diene system. Such structures are often found in natural products and synthetic intermediates, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octa-2,7-dien-1-yl)cyclopentan-1-one can be achieved through several methods:

    Nazarov Cyclization: This method involves the cyclization of divinyl ketones under acidic conditions to form cyclopentenones. The reaction typically requires a Lewis acid catalyst such as aluminum chloride.

    Saegusa–Ito Oxidation: This method involves the oxidation of cyclopentanones to cyclopentenones using palladium(II) acetate and benzoquinone.

    Ring-Closing Metathesis: This method involves the formation of cyclopentenones from dienes using a ruthenium-based catalyst.

    Pauson–Khand Reaction: This method involves the reaction of alkenes, alkynes, and carbon monoxide in the presence of a cobalt catalyst to form cyclopentenones.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-(Octa-2,7-dien-1-yl)cyclopentan-1-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

    Conjugate Addition: The conjugated diene system allows for Michael addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

    Conjugate Addition: Reagents such as organocuprates and enolates are commonly used.

Major Products Formed

    Oxidation: Products include carboxylic acids and esters.

    Reduction: Products include alcohols.

    Substitution: Products include substituted cyclopentanones.

    Conjugate Addition: Products include 1,4-addition products.

Scientific Research Applications

2-(Octa-2,7-dien-1-yl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Octa-2,7-dien-1-yl)cyclopentan-1-one involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, while the cyclopentanone moiety can undergo nucleophilic attack. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: Contains a similar cyclopentanone ring but lacks the octadienyl group.

    Cyclohexenone: Contains a six-membered ring instead of a five-membered ring.

    Cycloheptenone: Contains a seven-membered ring instead of a five-membered ring.

Uniqueness

2-(Octa-2,7-dien-1-yl)cyclopentan-1-one is unique due to its combination of a cyclopentanone ring with a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.

Properties

CAS No.

76453-20-8

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-octa-2,7-dienylcyclopentan-1-one

InChI

InChI=1S/C13H20O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h2,6-7,12H,1,3-5,8-11H2

InChI Key

XURPBXFRQHRKIP-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=CCC1CCCC1=O

Origin of Product

United States

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